Chiral Purity: Optical Purity Specification and L-Enantiomer Contamination Limit for Fmoc-D-2-Nal-OH
Fmoc-D-2-Nal-OH is supplied with a stringent optical purity specification, limiting the undesired L-enantiomer contamination to ≤0.50% . This contrasts with standard achiral HPLC purity assays (≥98.0% ) which do not differentiate between enantiomers. A chiral purity specification ensures that the purchased material will not introduce the opposite stereoisomer, which could lead to a functionally distinct peptide contaminant with potentially opposing biological activity, as seen in opioid receptor pharmacology where the D-2-Nal and L-2-Nal isomers confer antagonist vs. agonist properties, respectively [1].
| Evidence Dimension | Optical Purity / L-Enantiomer Content |
|---|---|
| Target Compound Data | ≤0.50% L-enantiomer |
| Comparator Or Baseline | Standard achiral HPLC purity (≥98.0%) for the same compound; and functional divergence between D- and L- isomers of 2-Nal-containing peptides. |
| Quantified Difference | Specification ensures <0.5% of the functionally opposite stereoisomer, whereas achiral purity assays cannot guarantee stereochemical homogeneity. |
| Conditions | Chiral HPLC analysis; specific optical rotation: +15° ± 3° (c=1 in DMF) [REFS-1, REFS-2]. |
Why This Matters
Procurement based on chiral purity specifications is essential for experiments where stereochemical integrity directly impacts biological readouts, preventing data confounding by the opposite enantiomer.
- [1] Fichna, J., do-Rego, J. C., Chung, N. N., Lemieux, C., Schiller, P. W., Poels, J., Vanden Broeck, J., Costentin, J., & Janecka, A. (2006). [35S]GTPγS binding stimulated by endomorphin-2 and morphiceptin analogs. Biochemical and Biophysical Research Communications, 345(1), 162–168. View Source
